Organic Chemistry Application: Synthesis of Nitropyridines : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield).
Synthesis of Medicinal Compounds
Nitropyridines, including “4-Bromo-2-chloro-3-nitropyridine”, can be used as intermediates in the synthesis of medicinal compounds . The specific methods of synthesis would depend on the target compound .
The resulting medicinal compounds can have various therapeutic effects, such as treating osteoarthritis .
3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This method could potentially be adapted for “4-Bromo-2-chloro-3-nitropyridine” to synthesize corresponding fluoropyridines .
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
4-Bromo-2-chloro-3-nitropyridine is a heterocyclic compound with the molecular formula and a molecular weight of 237.44 g/mol. This compound features a pyridine ring substituted at positions 4, 2, and 3 by bromine, chlorine, and nitro groups, respectively. Its structure can be represented as follows:
textBr |N---C---Cl| |C C| |N---O---O
The compound is typically encountered as a yellow to brown solid and is known for its diverse applications in organic synthesis and medicinal chemistry.
Initial studies suggest that 4-Bromo-2-chloro-3-nitropyridine exhibits biological activity that may include:
Further research is necessary to elucidate its specific biological effects and potential therapeutic applications.
4-Bromo-2-chloro-3-nitropyridine can be synthesized through several methods:
The applications of 4-Bromo-2-chloro-3-nitropyridine include:
Interaction studies indicate that 4-Bromo-2-chloro-3-nitropyridine may interact with various biological systems:
Several compounds share structural similarities with 4-Bromo-2-chloro-3-nitropyridine. Here is a comparison highlighting their uniqueness:
4-Bromo-2-chloro-3-nitropyridine stands out due to its specific arrangement of electron-withdrawing groups which enhances its reactivity profile compared to similar compounds.
4-Bromo-2-chloro-3-nitropyridine exhibits a planar molecular structure with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 grams per mole [1] [2] [3]. The compound features a pyridine ring substituted with bromine at position 4, chlorine at position 2, and a nitro group at position 3 [2] [4]. The canonical SMILES representation is O=N+C1=C(Br)C=CN=C1Cl, while the InChI identifier is InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H [2] [3].
The molecular geometry demonstrates significant electronic effects from the multiple electron-withdrawing substituents [5] [6]. Computational studies on related nitropyridine compounds indicate that the nitro group maintains coplanarity with the heterocyclic ring to maximize conjugation between the π-system of the pyridine ring and the nitro group [6]. Research on similar compounds shows that the presence of electron-withdrawing nitro groups results in changes to endocyclic bond angles, with the ipso-angle typically increasing from standard pyridine values [6].
The heavy atom count totals 11 atoms, with only one rotatable bond corresponding to the nitro group rotation [4]. The carbon bond saturation (Fsp3) value of 0 indicates that all carbon atoms in the molecule are sp² hybridized, consistent with the aromatic character of the pyridine ring [4]. The polar surface area measures 56 Ų, reflecting the contribution of the nitro group and pyridine nitrogen to the molecular polarity [4].
Studies on related nitropyridine compounds demonstrate that the molecular conformation is influenced by intramolecular interactions and electronic effects [5] [6]. The presence of multiple electron-withdrawing groups creates a highly electron-deficient system, affecting both the geometric parameters and the electronic distribution within the molecule [6].
4-Bromo-2-chloro-3-nitropyridine exists as a solid crystalline powder under standard conditions [2] [7]. The compound exhibits a characteristic yellow to brown coloration, which is typical for nitropyridine derivatives containing halogen substituents . This coloration arises from the extended conjugation system involving the nitro group and the electron-deficient pyridine ring .
The physical form has been consistently reported as a crystalline powder across multiple chemical suppliers [2] [7]. The compound maintains its solid state at room temperature, with storage typically recommended under inert atmosphere conditions at temperatures between 2-8°C [7] [9]. The crystalline nature of the compound suggests ordered molecular packing in the solid state, which is common for substituted pyridine derivatives [10].
Physical Property | Value | Reference |
---|---|---|
Physical State | Solid (crystalline powder) | [2] [7] |
Color | Yellow to brown | |
Appearance | Crystalline powder | [2] [7] |
Storage Conditions | 2-8°C, inert atmosphere | [7] |
The appearance characteristics are consistent with the electronic structure of the molecule, where the presence of multiple electron-withdrawing groups contributes to the observed coloration . Similar nitropyridine compounds exhibit comparable physical characteristics, supporting the structural assignment and physical properties [10].
Comparative analysis with other halogenated nitropyridines reveals consistent thermal property patterns [13] [14]. For instance, 3-Bromo-4-chloro-5-nitropyridine exhibits a melting point of 49-50°C [14], while other similar compounds show melting points in the range of 35-70°C depending on substitution patterns [15]. The presence of multiple electron-withdrawing groups typically influences intermolecular interactions and crystal packing, which directly affects melting point behavior [11].
Compound | Melting Point (°C) | Reference |
---|---|---|
5-Bromo-2-chloro-3-nitropyridine | 65-70 | [11] [12] |
3-Bromo-4-chloro-5-nitropyridine | 49-50 | [14] |
4-Chloro-3-nitropyridine | 35-50 | [15] |
The thermal stability of nitropyridine derivatives is generally influenced by the nitro group, which can undergo thermal decomposition at elevated temperatures [16]. Storage recommendations consistently specify controlled temperature conditions (2-8°C) to maintain compound stability [7] [9]. Predicted boiling point values for similar compounds range from 280-290°C based on molecular structure considerations [13] [17].
4-Bromo-2-chloro-3-nitropyridine demonstrates limited solubility characteristics typical of highly substituted pyridine derivatives [11] [18]. The compound shows solubility in dimethyl sulfoxide and methanol, both polar aprotic and protic solvents respectively [11] [18]. This solubility pattern reflects the polar nature of the molecule due to the nitro group and the pyridine nitrogen atom [4].
The solubility behavior is consistent with the calculated polar surface area of 56 Ų and the presence of three hydrogen bond acceptor sites [4]. The nitro group provides two oxygen atoms capable of hydrogen bonding, while the pyridine nitrogen serves as an additional acceptor site [4]. The absence of hydrogen bond donor groups (hydrogen bond donor count of 0) limits solubility in purely protic solvents [4].
Research on related nitropyridine compounds indicates that solvent interactions are primarily governed by dipole-dipole interactions and hydrogen bonding capabilities [19] [20]. The electron-withdrawing nature of the multiple substituents creates a highly polarized molecule that favors interaction with polar solvents [20]. Studies on similar compounds demonstrate that dimethyl sulfoxide provides optimal solvation due to its high dielectric constant and hydrogen bonding capability [19].
Solvent Type | Solubility | Interaction Mechanism |
---|---|---|
Dimethyl sulfoxide | Soluble | Dipole-dipole, hydrogen bonding |
Methanol | Limited solubility | Hydrogen bonding |
Non-polar solvents | Insoluble | Insufficient polar interactions |
The limited water solubility typical of such compounds can be attributed to the hydrophobic aromatic ring system combined with the electron-deficient nature imparted by the halogen and nitro substituents [21] [22]. Solvent selection for synthetic applications typically favors polar aprotic solvents that can effectively solvate both the electron-deficient aromatic system and the polar functional groups [19].
The octanol-water partition coefficient (LogP) for 4-Bromo-2-chloro-3-nitropyridine has been calculated as 2.29 [4]. This value indicates moderate lipophilicity and reflects the balance between the hydrophobic aromatic ring system with halogen substituents and the hydrophilic nitro group [4] [23]. The LogP value places this compound in the range typical for substituted pyridines with multiple electron-withdrawing groups [21] [23].
Comparative analysis with structurally related compounds provides context for this partition coefficient value [21] [24]. The LogP of 2.29 is consistent with the molecular structure, where the bromine and chlorine atoms contribute to lipophilicity while the nitro group and pyridine nitrogen provide polar character [4] [23]. This balance results in moderate partitioning behavior between aqueous and organic phases [23].
Molecular Feature | Contribution to LogP | Effect |
---|---|---|
Pyridine ring | Moderate lipophilicity | Positive |
Bromine substituent | High lipophilicity | Positive |
Chlorine substituent | Moderate lipophilicity | Positive |
Nitro group | Hydrophilicity | Negative |
Overall LogP | 2.29 | Moderate lipophilicity |
The partition coefficient value of 2.29 suggests favorable distribution characteristics for applications requiring moderate lipophilicity [23] [25]. Research on partition coefficients of nitropyridine derivatives demonstrates that multiple electron-withdrawing substituents typically result in LogP values in the range of 1.5-3.0, depending on the specific substitution pattern [21] [25]. The calculated value for 4-Bromo-2-chloro-3-nitropyridine falls within this expected range and is consistent with the molecular structure and substituent effects [4] [23].
Irritant